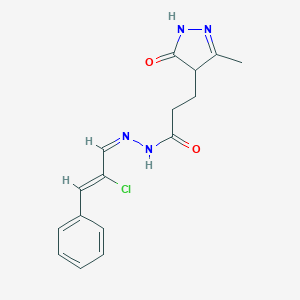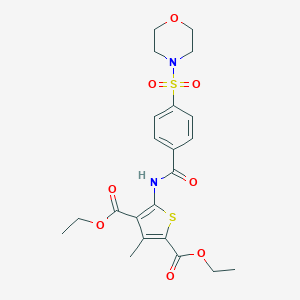
Methyl 2-(3-oxothiomorpholin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiomorpholine-based derivative that has been synthesized and tested for its potential biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-oxothiomorpholin-2-yl)acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes may lead to the anti-cancer and anti-inflammatory effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(3-oxothiomorpholin-2-yl)acetate has various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, inhibits the production of inflammatory cytokines, and reduces the activity of AChE. Additionally, in vivo studies have shown that Methyl 2-(3-oxothiomorpholin-2-yl)acetate has anti-tumor effects and reduces the levels of inflammatory markers in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(3-oxothiomorpholin-2-yl)acetate in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-Alzheimer's disease effects, making it a potentially useful tool for studying these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. One area of interest is the development of more potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a potential treatment for cancer, inflammation, and Alzheimer's disease.
Synthesemethoden
Methyl 2-(3-oxothiomorpholin-2-yl)acetate can be synthesized using a multi-step process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(2-oxoethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. Finally, the reaction of this intermediate with methyl morpholine-2-carboxylate yields Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-oxothiomorpholin-2-yl)acetate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methyl 2-(3-oxothiomorpholin-2-yl)acetate has been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 2-(3-oxothiomorpholin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXCLGWIFXDHKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-furylmethylene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380015.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B380017.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B380019.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B380020.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380025.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380026.png)
![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380029.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B380030.png)

![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B380035.png)
![2-(2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B380036.png)

![2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380040.png)